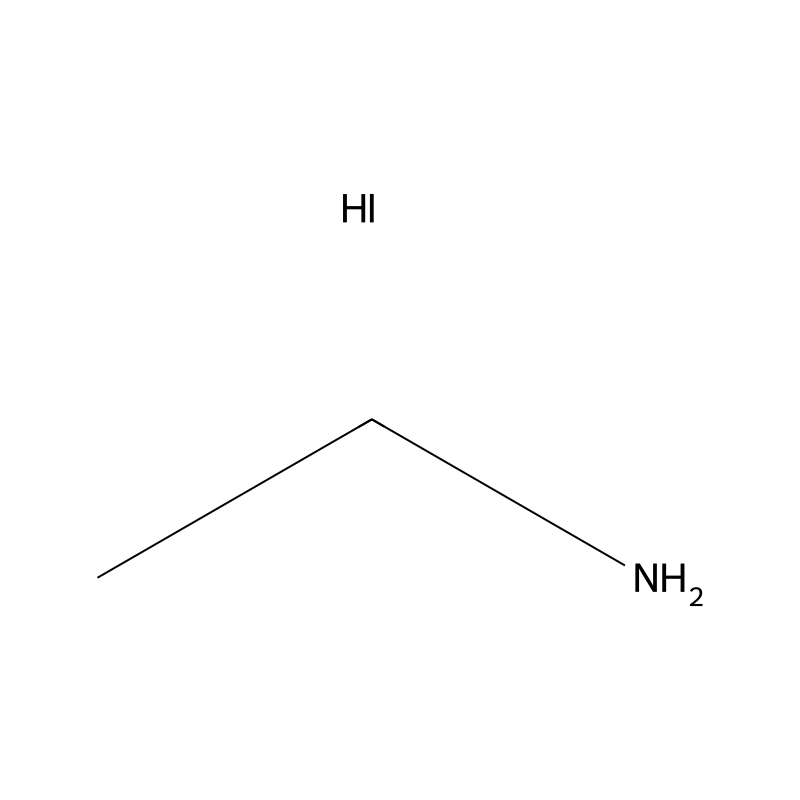Ethylamine hydriodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- Quaternary Ammonium Salt Precursor: Ethylamine hydriodide can be used as a precursor for the synthesis of quaternary ammonium salts, which are important in various applications like phase-transfer catalysts, ionic liquids, and pharmaceuticals [].
Crystallography:
- Crystallization Medium: Ethylamine hydriodide can be employed as a crystallization medium for certain organic and inorganic compounds. Its ability to form hydrogen bonds and its relatively high boiling point make it suitable for crystallizing molecules from solution [].
Material Science:
- Ionic Conductor: Ethylamine hydriodide exhibits ionic conductivity, making it a potential candidate for studying ion transport phenomena in solid-state electrolytes [].
Biochemistry and Cell Biology:
Ethylamine hydriodide is an organic compound with the molecular formula C₂H₈IN. It is a salt formed from ethylamine and hydriodic acid, resulting in a hygroscopic crystalline solid that is soluble in water and alcohol. This compound appears as white crystals and has a melting point of approximately 188°C. Ethylamine itself is a colorless gas with a strong ammonia-like odor, primarily used in chemical synthesis and industrial applications .
In the presence of strong oxidizers, ethylamine hydriodide may also participate in oxidation reactions, leading to the formation of various nitrogen-containing compounds .
Ethylamine hydriodide can be synthesized through several methods:
- Direct Reaction: Ethylamine can be reacted with hydriodic acid to form ethylamine hydriodide directly:
- Neutralization: Ethylamine can be neutralized with hydriodic acid, resulting in the formation of the salt.
- Precipitation: Ethylamine can be mixed with an iodide source under controlled conditions to precipitate ethylamine hydriodide .
Ethylamine hydriodide serves multiple purposes in both industrial and research settings:
- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including anesthetics and other psychoactive compounds.
- Organic Synthesis: The compound acts as a reagent in organic synthesis processes, particularly in the production of nitrogen-containing compounds.
- Chemical Analysis: Ethylamine hydriodide may also be utilized in analytical chemistry for various assays .
Ethylamine hydriodide shares similarities with several other amine salts. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Melting Point (°C) | Solubility | Unique Features |
|---|---|---|---|---|
| Ethylamine | C₂H₅NH₂ | -80 | Miscible with water | Colorless gas; strong ammonia-like odor |
| Ethylammonium chloride | C₂H₅NH₃Cl | 110 | Freely soluble | Commonly used as a reagent; forms hydrochlorides |
| Ethylammonium bromide | C₂H₅NH₃Br | 150 | Soluble in water | Used in organic synthesis; less hygroscopic than iodides |
| Ethylamine hydriodide | C₂H₈IN | 188 | Soluble in water/alcohol | Hygroscopic; specifically formed from ethylamine and iodine |
Ethylamine hydriodide's unique hygroscopic nature and its formation from ethylamine and iodine distinguish it from other similar compounds .
Ethylamine hydriodide is systematically named ethanamine hydroiodide under IUPAC nomenclature. Its molecular structure consists of an ethylammonium cation (CH₃CH₂NH₃⁺) and an iodide anion (I⁻), forming an ionic crystalline solid. The compound is hygroscopic and typically appears as a white to light-yellow powder.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₈IN | |
| Molecular Weight | 173.00 g/mol | |
| CAS Registry Number | 506-58-1 | |
| Synonyms | Ethylammonium iodide, EAI |
The compound’s synthesis involves the neutralization of ethylamine with hydroiodic acid:
$$ \text{CH₃CH₂NH₂ + HI → CH₃CH₂NH₃⁺I⁻} $$
This reaction is typically conducted under controlled conditions to prevent byproduct formation.
Historical Context and Discovery
Ethylamine hydriodide’s discovery parallels the development of alkylammonium salts in the early 20th century. Early synthetic routes for ethylamine, such as the reaction of ethanol with ammonia (Wurtz synthesis), laid the groundwork for its derivative salts. The compound gained prominence in the 2010s with the rise of perovskite solar cells, where its large cation size (274 pm diameter) enabled lattice expansion in lead iodide perovskites.
Notably, Werner’s 1918 work on amine displacement reactions provided mechanistic insights into ethylamine derivatives, while Alharbi et al. (2019) first demonstrated its efficacy in passivating perovskite surfaces to reduce charge recombination.
Role in Modern Chemical Research
Ethylamine hydriodide is pivotal in two domains:
Perovskite Solar Cells
Its incorporation into lead iodide perovskites (e.g., EAPbI₃) alters electronic properties:
- Bandgap Modulation: EAPbI₃ exhibits a wider bandgap (2.2 eV) compared to methylammonium lead iodide (1.5 eV), enabling tailored light absorption.
- Stability Enhancement: As an additive, ethylamine hydriodide suppresses crystallite growth, reducing defect density and improving thermal stability.
Nanomaterial Synthesis
Recent advances in colloidal nanocrystals utilize ethylamine hydriodide to create metastable perovskite phases. For example, EAPbI₃ nanocrystals synthesized at room temperature exhibit tunable photoluminescence (664–690 nm) but require cesium alloying to mitigate rapid degradation.
Recent Research Highlights:
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant







